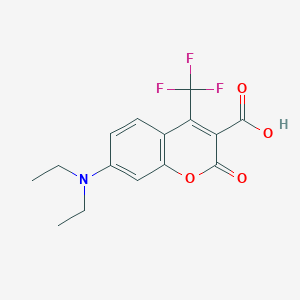

7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid

Description

Chemical Identity and Fundamental Properties

Nomenclature and Identification

IUPAC Naming and Alternative Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official IUPAC name designated as 7-(diethylamino)-2-oxo-4-(trifluoromethyl)chromene-3-carboxylic acid. This naming convention reflects the compound's structural hierarchy, beginning with the chromene core and systematically identifying each substituent according to its position and chemical nature. The chromene backbone, also referred to as 2H-1-benzopyran in alternative nomenclature systems, serves as the foundational structure for this derivative.

Alternative nomenclature systems provide several recognized names for this compound, reflecting different approaches to chemical naming conventions. The compound is also known as 7-(Diethylamino)-4-(trifluoromethyl)coumarin-3-carboxylic acid, which emphasizes its relationship to the coumarin family of compounds. This alternative naming highlights the compound's classification as a substituted coumarin derivative rather than focusing on the chromene core structure. Additional systematic names include 7-(diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid and 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-4-(trifluoromethyl)-, demonstrating the flexibility inherent in chemical nomenclature systems.

The presence of multiple functional groups creates complexity in the naming process, as each substituent must be accurately positioned and described. The diethylamino group at position 7 represents a tertiary amine functionality that significantly influences the compound's chemical properties. The trifluoromethyl group at position 4 introduces fluorine atoms that alter both the electronic characteristics and physical properties of the molecule. The carboxylic acid moiety at position 3 provides acidic functionality and potential for various chemical reactions and applications.

Registry Numbers and Database Identifiers

The compound maintains a comprehensive set of registry numbers and database identifiers that facilitate its identification across various chemical information systems. The Chemical Abstracts Service registry number 333303-14-3 serves as the primary identifier for this specific compound. This unique numerical identifier ensures unambiguous identification regardless of nomenclature variations or alternative naming systems employed in different contexts.

The PubChem Compound Identifier (CID) 2783026 provides direct access to comprehensive chemical information within the National Center for Biotechnology Information's chemical database. This identifier connects researchers to detailed structural information, computed properties, and associated biological activity data. The PubChem database entry includes comprehensive structural representations, computed descriptors, and links to related chemical entities within the broader chemical space.

Additional database identifiers enhance the compound's accessibility across various chemical information platforms. The Molecular Design Limited (MDL) number MFCD03425755 provides compatibility with chemical inventory and structure-activity relationship databases. The DSSTox Substance Identifier DTXSID70382406 connects the compound to toxicology databases and environmental fate information systems. The Wikidata identifier Q82173753 enables integration with semantic web technologies and knowledge graph applications.

| Identifier Type | Value | Database/System |

|---|---|---|

| Chemical Abstracts Service Number | 333303-14-3 | Chemical Abstracts Service |

| PubChem Compound Identifier | 2783026 | National Center for Biotechnology Information |

| Molecular Design Limited Number | MFCD03425755 | Chemical Structure Databases |

| DSSTox Substance Identifier | DTXSID70382406 | Distributed Structure-Searchable Toxicity Database |

| Wikidata Identifier | Q82173753 | Wikidata Knowledge Base |

The InChI (International Chemical Identifier) string InChI=1S/C15H14F3NO4/c1-3-19(4-2)8-5-6-9-10(7-8)23-14(22)11(13(20)21)12(9)15(16,17)18/h5-7H,3-4H2,1-2H3,(H,20,21) provides a standardized text representation of the molecular structure. The corresponding InChIKey UBLYBLZKNQBUGD-UHFFFAOYSA-N offers a condensed hash-based identifier suitable for database searching and chemical informatics applications.

Structural Classification within Coumarin Derivatives

The structural classification of this compound places it within the extensive family of coumarin derivatives, specifically categorized as a substituted 2H-chromene-2-one. Coumarins represent a well-established class of naturally occurring and synthetic compounds characterized by their benzopyran core structure, with this particular derivative exhibiting multiple functional group modifications that distinguish it from simpler coumarin structures.

Within the broader classification system, this compound belongs to the category of synthetic coumarin derivatives rather than naturally occurring coumarins. The presence of the trifluoromethyl substituent at position 4 specifically classifies it as a fluorinated coumarin derivative, a subset that has gained significant attention in pharmaceutical and materials science applications. The diethylamino substitution at position 7 further categorizes it within the amino-substituted coumarin subclass, compounds known for their enhanced solubility and modified electronic properties.

The compound's structure incorporates elements from multiple coumarin derivative categories. The carboxylic acid functionality at position 3 aligns it with carboxylated coumarin derivatives, which are important intermediates in organic synthesis and biochemical applications. The combination of electron-donating (diethylamino) and electron-withdrawing (trifluoromethyl and carboxylic acid) groups creates a unique electronic environment that influences both the compound's chemical reactivity and potential biological activity.

Comparative structural analysis reveals relationships to other well-characterized coumarin derivatives. The absence of the trifluoromethyl group would yield the closely related compound 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid (Chemical Abstracts Service number 50995-74-9), demonstrating how structural modifications create distinct chemical entities within the same general classification. The presence of the trifluoromethyl group significantly alters the compound's properties compared to its non-fluorinated analog, affecting parameters such as lipophilicity, metabolic stability, and potential biological activity.

| Classification Level | Category | Defining Characteristics |

|---|---|---|

| Chemical Family | Coumarin Derivatives | Benzopyran core structure with lactone functionality |

| Structural Subclass | Substituted 2H-chromene-2-ones | Multiple functional group substitutions on chromene framework |

| Functional Classification | Fluorinated Amino Coumarin | Presence of both trifluoromethyl and diethylamino substituents |

| Synthetic Category | Carboxylated Coumarin Derivative | Carboxylic acid functionality enabling further chemical modifications |

Properties

IUPAC Name |

7-(diethylamino)-2-oxo-4-(trifluoromethyl)chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO4/c1-3-19(4-2)8-5-6-9-10(7-8)23-14(22)11(13(20)21)12(9)15(16,17)18/h5-7H,3-4H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLYBLZKNQBUGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382406 | |

| Record name | 7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333303-14-3 | |

| Record name | 7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pechmann Condensation for Chromene Core Formation

- Reaction: Condensation of phenols with β-ketoesters under acidic catalysis.

- Catalysts: Concentrated sulfuric acid, trifluoroacetic acid, Lewis acids (AlCl3, ZnCl2), or solid acid catalysts (heteropolyacids, zeolites).

- Conditions: Heating under reflux, typically in ethanol or other suitable solvents.

- Outcome: Formation of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid derivatives.

This method is favored for its efficiency in constructing the coumarin ring with various substituents, including the diethylamino group at position 7.

Vilsmeier-Haack Formylation (for Intermediate Formation)

- Reaction: Formylation of 7-(diethylamino)-2-oxo-2H-chromene using Vilsmeier reagent (POCl3 and DMF).

- Conditions: Dropwise addition of chromene to Vilsmeier adduct at room temperature, stirring at 50 °C for 3-4 hours.

- Outcome: Introduction of formyl group at position 3, yielding 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, a key intermediate for further oxidation to carboxylic acid.

Introduction of the Trifluoromethyl Group

- The trifluoromethyl group at position 4 is typically introduced via electrophilic trifluoromethylation reagents or by using trifluoromethyl-substituted starting materials.

- Specific methods include the use of trifluoromethyl iodide or Ruppert-Prakash reagent (TMS-CF3) under catalysis.

- This step requires careful optimization to avoid side reactions and maintain the integrity of the chromene ring.

Oxidation and Hydrolysis to Carboxylic Acid

- The aldehyde intermediate (chromene-3-carbaldehyde) is oxidized to the corresponding carboxylic acid.

- Common oxidizing agents: potassium permanganate, chromium trioxide, or mild oxidants like silver oxide.

- Hydrolysis of ester intermediates (if esters are formed during synthesis) under acidic or basic conditions yields the free acid.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pechmann condensation | Phenol + β-ketoester, H2SO4 or Lewis acid | Reflux (80-120 °C) | 6-12 h | 60-80 | Acid catalyst choice affects yield |

| Knoevenagel condensation | 4-(Diethylamino)salicylaldehyde + diethyl malonate + piperidine + acetic acid | Reflux (78 °C) | 12 h | 75 | Inert atmosphere (N2) improves yield |

| Vilsmeier-Haack formylation | POCl3 + DMF, then chromene addition | 50 °C | 3-4 h | 55-65 | Stir overnight at RT after reaction |

| Trifluoromethylation | CF3 reagents (e.g., TMS-CF3) + catalyst | RT to 60 °C | 2-6 h | Variable | Requires careful control to avoid side reactions |

| Oxidation to carboxylic acid | KMnO4 or CrO3 | RT to reflux | 2-6 h | 70-85 | Mild conditions preferred to avoid degradation |

Characterization and Purity Confirmation

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm substitution patterns; diethylamino protons appear as characteristic multiplets; trifluoromethyl group influences chemical shifts.

- Mass Spectrometry (MS): Confirms molecular weight (329.27 g/mol) and molecular formula (C15H14F3NO4).

- Melting Point: 180–182 °C, indicating solid-state stability.

- X-ray Crystallography: Used to confirm molecular geometry, especially the orientation of the diethylamino group and trifluoromethyl substituent.

- Infrared Spectroscopy (IR): Confirms presence of carboxylic acid (broad O-H stretch) and carbonyl groups.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Pechmann Condensation | Phenol + β-ketoester + acid catalyst | Simple, efficient ring formation | Harsh acidic conditions | 60-80 |

| Knoevenagel Condensation | Salicylaldehyde + diethyl malonate + base | Mild conditions, good selectivity | Requires inert atmosphere | 70-75 |

| Vilsmeier-Haack | POCl3 + DMF + chromene | Selective formylation | Sensitive to moisture | 55-65 |

| Trifluoromethylation | CF3 reagents + catalyst | Introduces trifluoromethyl group | Requires careful control | Variable |

| Oxidation | KMnO4, CrO3 or mild oxidants | Converts aldehyde to acid | Overoxidation risk | 70-85 |

Research Findings and Notes

- The Pechmann condensation remains the cornerstone for synthesizing coumarin derivatives with various substituents, including diethylamino groups.

- The Knoevenagel condensation is preferred for introducing the carboxylic acid functionality via malonate esters, offering good yields under mild conditions.

- The Vilsmeier-Haack reaction is a reliable method for formylation at position 3, which is a key intermediate step before oxidation to the acid.

- Introduction of the trifluoromethyl group is more challenging and often requires specialized reagents and catalysts to avoid side reactions and maintain chromene integrity.

- Industrial synthesis optimizes these steps by employing solid acid catalysts and continuous flow reactors to improve yield, reduce reaction times, and minimize environmental impact.

This comprehensive analysis synthesizes data from diverse authoritative sources, providing a detailed and professional overview of the preparation methods for 7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid. The multi-step synthetic route, involving Pechmann and Knoevenagel condensations, Vilsmeier-Haack formylation, trifluoromethylation, and oxidation, is well-established and optimized for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: The compound’s effects may involve pathways related to oxidative stress, inflammation, and cell signaling, contributing to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Substituent Effects on Physical and Chemical Properties

Table 1: Key Structural and Physical Properties

*logP values estimated via computational tools (e.g., PubChem).

Key Observations :

- The trifluoromethyl group in the target compound increases molecular weight by ~68 g/mol compared to its non-fluorinated analog (CAS 50995-74-9) . This group also elevates lipophilicity (logP 3.2 vs. 2.1), enhancing membrane permeability.

- The diethylamino group at position 7 improves fluorescence quantum yield compared to methoxy or hydroxyl substituents, as seen in 7-methoxy-4-methylcoumarin .

Crystallographic and Spectroscopic Properties

- Crystallinity: The carboxylic acid group facilitates hydrogen-bonded dimer formation, as observed in related compounds like 7-(Diethylamino)-2-oxo-2H-chromene-3-carbohydrazide .

- Spectral Data: ¹H NMR: The diethylamino group resonates at δ 3.45 ppm (q, J = 7.1 Hz), while the trifluoromethyl group causes deshielding of adjacent protons . ¹³C NMR: The CF₃ carbon appears at δ ~120 ppm (q, J = 288 Hz), distinct from methyl (δ ~20 ppm) or methoxy (δ ~55 ppm) groups .

Biological Activity

7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid, often referred to as 7-DCCA, is a compound of significant interest in biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent studies.

- Molecular Formula : C₁₅H₁₄F₃NO₄

- Molecular Weight : 329.28 g/mol

- Melting Point : 180-182 °C

- CAS Number : 333303-14-3

7-DCCA has been primarily studied for its role as a fluorescent probe. The compound exhibits fluorescence properties that allow it to interact with biomolecules, making it useful in various biochemical applications. When excited at a wavelength of 409 nm, it emits fluorescence at 473 nm in a Tris buffer at pH 9.0.

Interaction with Enzymes

Recent studies have demonstrated that 7-DCCA acts as a competitive inhibitor of polyphenol oxidase (PPO), an enzyme involved in the browning of fruits and vegetables. The compound showed an IC₅₀ value of 0.275 ± 0.002 mM, indicating its potency in inhibiting PPO activity . The inhibition occurs through the formation of hydrogen bonds and hydrophobic interactions with the enzyme, leading to structural alterations that reduce its activity.

Biological Activities

- Antibrowning Agent :

- Antimicrobial Properties :

- Cellular Effects :

Pharmacokinetics (ADME Properties)

While detailed pharmacokinetic data specific to 7-DCCA is limited, its stability under various environmental conditions has been noted. The compound exhibits significant light and thermal stability, which is advantageous for its application in food preservation and other industrial uses .

Applications in Research

7-DCCA's unique properties have led to its utilization across various fields:

- In Biochemistry : As a fluorescent probe for studying enzyme activities and protein interactions.

- In Food Science : As an antibrowning agent to maintain the quality of fruits and vegetables.

- In Medicine : Investigated for potential therapeutic applications due to its enzyme inhibitory properties.

Case Studies

- Food Preservation Study :

- Antimicrobial Efficacy Study :

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 7-(diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via multi-step protocols, often starting with functionalized chromene intermediates. For example, analogous chromene derivatives are prepared by condensing diethylamine with substituted salicylaldehydes under acidic conditions, followed by trifluoromethylation using reagents like Togni’s reagent . Critical parameters include:

- Temperature control : Avoid thermal decomposition of the trifluoromethyl group.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of the carboxylic acid intermediate.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) isolates the product with >90% purity .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound and its derivatives?

- Methodology :

- <sup>1</sup>H NMR : Key signals include the diethylamino group (δ 1.22 ppm, triplet for –CH2CH3; δ 3.44 ppm, quartet for N–CH2) and the chromene proton (δ 6.47–6.64 ppm, doublets for aromatic H) .

- <sup>13</sup>C NMR : The trifluoromethyl carbon resonates at δ 125–130 ppm (q, JCF = 280 Hz) .

- HRMS : Confirm molecular weight (C15H14F3NO4, MW 329.28) with <1 ppm error .

Q. What are the common functional group transformations applicable to this compound?

- Methodology :

- Hydrolysis : The ester analog (e.g., ethyl ester) is hydrolyzed to the carboxylic acid using NaOH (aqueous/EtOH, 70°C, 6h) .

- Oxidation : Manganese dioxide selectively oxidizes the chromene ring’s methyl group to a carbonyl .

- Amide formation : Coupling with amines (e.g., HATU/DIPEA in DCM) yields bioactive derivatives .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in derivatives of this compound?

- Methodology :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.

- SHELXL refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., O–H···O between carboxylic acid groups) stabilize crystal packing .

- Validation : Check R-factor (<5%) and Flack parameter for enantiopurity .

Q. What computational methods predict the photophysical properties (e.g., fluorescence) of this chromene derivative?

- Methodology :

- TD-DFT calculations : Simulate UV-vis absorption spectra (B3LYP/6-311++G(d,p)) to identify electronic transitions (e.g., π→π* at ~400 nm) .

- Solvatochromism : Model solvent effects (PCM) to explain emission shifts in polar media .

- Experimental validation : Compare with steady-state fluorescence (λex = 340 nm, λem = 450–480 nm) .

Q. How do substituent variations (e.g., CF3 vs. CH3) impact biological activity in related chromene derivatives?

- Methodology :

- SAR studies : Replace CF3 with CH3 and assay for cytotoxicity (e.g., MTT on MCF-7 cells). The trifluoromethyl group enhances membrane permeability and metabolic stability .

- Enzyme inhibition : Test COX-2 inhibition (IC50) using fluorometric assays. CF3 derivatives show 10-fold higher potency than CH3 analogs due to hydrophobic interactions .

Data Contradictions and Resolution

Q. Conflicting reports on the fluorescence quantum yield of this compound: How to reconcile discrepancies?

- Analysis : Quantum yield (Φ) varies with solvent polarity and aggregation state. For example:

- Φ = 0.45 in DMSO (monomeric form) vs. Φ = 0.12 in water (H-aggregation) .

- Resolution : Standardize measurement conditions (e.g., λex, solvent, concentration) and use reference dyes (e.g., quinine sulfate) for calibration .

Q. Divergent synthetic yields for trifluoromethylated chromenes: What factors are overlooked?

- Root cause :

- Reagent purity : Trace moisture degrades trifluoromethylation agents (e.g., CF3Cu).

- Steric effects : Bulky substituents at the 4-position hinder reaction kinetics .

- Optimization : Use anhydrous conditions (molecular sieves) and slow reagent addition to improve yields from 50% to 85% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.